molecular formula C10H7ClLiN3O2 B13545655 lithium(1+) 1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

lithium(1+) 1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

Katalognummer: B13545655
Molekulargewicht: 243.6 g/mol
InChI-Schlüssel: OAZOBRVDOAYGHG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium(1+) 1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a lithium ion, a chlorophenyl group, and a triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 2-chlorobenzoyl chloride with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with lithium hydroxide to form the final product. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Lithium(1+) 1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Lithium(1+) 1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of lithium(1+) 1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and proteins, influencing cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Lithium(1+) 1-(2-bromophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
  • Lithium(1+) 1-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate
  • Lithium(1+) 1-(2-methylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

Uniqueness

Lithium(1+) 1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H7ClLiN3O2

Molekulargewicht

243.6 g/mol

IUPAC-Name

lithium;1-(2-chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C10H8ClN3O2.Li/c1-6-12-9(10(15)16)13-14(6)8-5-3-2-4-7(8)11;/h2-5H,1H3,(H,15,16);/q;+1/p-1

InChI-Schlüssel

OAZOBRVDOAYGHG-UHFFFAOYSA-M

Kanonische SMILES

[Li+].CC1=NC(=NN1C2=CC=CC=C2Cl)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.